2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with a complex fused ring system and several functional groups, making it potentially significant in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from simpler precursors. One common route includes the cyclization of a substituted benzofuran precursor with appropriate reagents to form the benzofuro[3,2-d]pyrimidine core, followed by acylation to introduce the acetamide moiety. Reaction conditions often involve the use of strong acids or bases and high temperatures to drive the cyclization and functionalization processes.
Industrial Production Methods
While specific industrial methods for this compound may vary, standard large-scale organic synthesis techniques would be employed. This could include optimizing the yield and purity through careful control of reaction parameters, such as temperature, solvent choice, and reaction time. Industrial reactors and continuous flow systems may be utilized to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at its functional groups, particularly the acetamide and benzofuran moieties.
Reduction: : Reduction reactions could modify the oxo group or other reducible functionalities within the molecule.
Substitution: : The trifluoromethyl group may participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Introduction of additional oxygen-containing functional groups such as hydroxyl or carboxyl groups.
Reduction: : Conversion of oxo groups to hydroxyl groups.
Substitution: : Replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: : Explored as a lead compound for drug development due to its unique structural features.
Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The precise mechanism of action depends on the specific application but generally involves the compound interacting with molecular targets such as enzymes or receptors. In biological systems, it may inhibit or activate certain pathways, leading to therapeutic effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: : Lacks the trifluoromethyl group, potentially less potent or selective.
N-(2-(trifluoromethyl)phenyl)acetamide: : Does not contain the benzofuro[3,2-d]pyrimidine core, likely different biological activity.
Benzofuran derivatives: : Vary in the fused ring structure, affecting their chemical and biological properties.
Uniqueness
The combination of the benzofuro[3,2-d]pyrimidine core with the trifluoromethylated phenylacetamide moiety is unique, potentially offering enhanced biological activity and specificity due to the synergistic effects of these functional groups.
Properties
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOYRDFAZTHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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